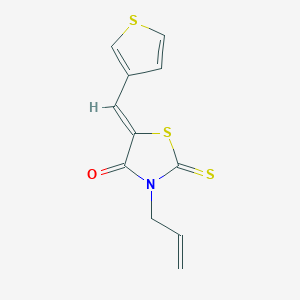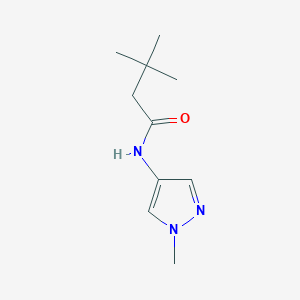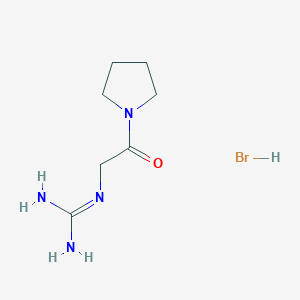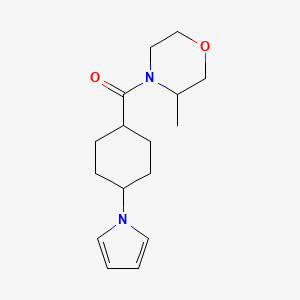![molecular formula C15H16N2O2 B7559071 N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
N-[(2-phenoxypyridin-4-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-phenoxypyridin-4-yl)methyl]propanamide, also known as PPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPM is a small molecule inhibitor that targets the protein-protein interaction between BRD4 and acetylated histones, leading to the inhibition of transcriptional elongation.
作用机制
N-[(2-phenoxypyridin-4-yl)methyl]propanamide works by inhibiting the protein-protein interaction between BRD4 and acetylated histones, which is essential for transcriptional elongation. By inhibiting this interaction, N-[(2-phenoxypyridin-4-yl)methyl]propanamide effectively shuts down the transcriptional machinery of cancer cells, leading to their death. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects
N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. Studies have shown that N-[(2-phenoxypyridin-4-yl)methyl]propanamide can induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has also been shown to inhibit the expression of genes that are critical for cancer cell survival and proliferation. In addition, N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using N-[(2-phenoxypyridin-4-yl)methyl]propanamide in lab experiments is its specificity for the BRD4 protein, which makes it an effective tool for studying the role of BRD4 in cancer and other diseases. However, N-[(2-phenoxypyridin-4-yl)methyl]propanamide has some limitations as well. It is a small molecule inhibitor, which means that it may not be effective in all types of cancer cells. In addition, N-[(2-phenoxypyridin-4-yl)methyl]propanamide can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for N-[(2-phenoxypyridin-4-yl)methyl]propanamide research. One area of focus is the development of more potent and selective inhibitors of the BRD4 protein. Another area of focus is the study of N-[(2-phenoxypyridin-4-yl)methyl]propanamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, N-[(2-phenoxypyridin-4-yl)methyl]propanamide may have potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of N-[(2-phenoxypyridin-4-yl)methyl]propanamide.
Conclusion
In conclusion, N-[(2-phenoxypyridin-4-yl)methyl]propanamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. N-[(2-phenoxypyridin-4-yl)methyl]propanamide works by inhibiting the protein-protein interaction between BRD4 and acetylated histones, leading to the inhibition of transcriptional elongation. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been shown to have significant biochemical and physiological effects on cancer cells, making it a promising candidate for cancer treatment. However, further research is needed to fully understand the potential applications of N-[(2-phenoxypyridin-4-yl)methyl]propanamide in the treatment of other diseases.
合成方法
N-[(2-phenoxypyridin-4-yl)methyl]propanamide can be synthesized using a multistep synthesis method that involves the reaction of 4-bromopyridine with phenol to form 2-phenoxypyridine. The resulting compound is then reacted with chloroacetyl chloride to form N-(2-chloroacetyl)pyridin-4-amine, which is then reacted with 2-propanolamine to form N-[(2-phenoxypyridin-4-yl)methyl]propanamide. The synthesis of N-[(2-phenoxypyridin-4-yl)methyl]propanamide is a complex process that requires careful attention to detail and precise reaction conditions.
科学研究应用
N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that N-[(2-phenoxypyridin-4-yl)methyl]propanamide can effectively inhibit the growth of cancer cells by targeting the BRD4 protein, which plays a critical role in cancer cell proliferation and survival. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
属性
IUPAC Name |
N-[(2-phenoxypyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-14(18)17-11-12-8-9-16-15(10-12)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPYYCZCRZRVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=NC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenoxypyridin-4-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)




![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)